Pyrazolo[1,5-a]pyridine-5-sulfonyl chloride
Description
Properties
Molecular Formula |
C7H5ClN2O2S |
|---|---|
Molecular Weight |
216.65 g/mol |
IUPAC Name |
pyrazolo[1,5-a]pyridine-5-sulfonyl chloride |
InChI |
InChI=1S/C7H5ClN2O2S/c8-13(11,12)7-2-4-10-6(5-7)1-3-9-10/h1-5H |
InChI Key |
BLLVNFOFHCWKGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC=N2)C=C1S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
[3 + 2] Annulation with Sulfonyl Chloride Precursors
The [3 + 2] cycloaddition strategy has emerged as a robust method for constructing pyrazolo[1,5-a]pyridine cores while introducing sulfonyl functionalities. Wu and Qin demonstrated that N-aminopyridines react with 1-bromoethene-1-sulfonyl fluoride (BESF) to form pyrazolo[1,5-a]pyridinyl sulfonyl fluorides in 43–90% yields . While this method specifically targets sulfonyl fluorides, analogous reagents such as 1-bromoethene-1-sulfonyl chloride (BESC) could theoretically enable direct synthesis of the sulfonyl chloride derivative. The reaction mechanism involves:
-
Triazole Intermediate Formation : Copper-catalyzed azide-alkyne cycloaddition generates a triazole intermediate.
-
Ring Opening and Cyclization : Thermal decomposition of the triazole yields a nitrile imine, which undergoes [3 + 2] cycloaddition with BESC to form the pyrazolo[1,5-a]pyridine scaffold .
-
Sulfonyl Chloride Incorporation : The electrophilic sulfonyl chloride group is retained at the 5-position post-cyclization.
Key Optimization Parameters :
-
Catalyst : Cu(I) salts (e.g., CuCl) enhance reaction efficiency.
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Temperature : Reactions proceed optimally at 60–80°C.
-
Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
Functional Group Transformation from Sulfonic Acids
Conversion of pyrazolo[1,5-a]pyridine-5-sulfonic acid to the sulfonyl chloride is a two-step process:
-
Sulfonic Acid Synthesis : Directed lithiation at the 5-position, followed by trapping with sulfur dioxide (SO₂), generates the sulfonic acid .
-
Chlorination : Treatment with PCl₅ or oxalyl chloride (COCl)₂ in dichloromethane (DCM) affords the sulfonyl chloride.
Reaction Conditions :
-
Temperature : 0°C to room temperature.
-
Solvent : Anhydrous DCM or THF.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyridine-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Cycloaddition Reactions: The pyrazole and pyridine rings can engage in cycloaddition reactions with various dienophiles and dipolarophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Formation of sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation Products: Formation of sulfonic acids and sulfonates.
Reduction Products: Formation of sulfinates and sulfides.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Pyrazolo[1,5-a]pyridine-5-sulfonyl chloride derivatives have been investigated for their potential as anticancer agents. Research has shown that these compounds can act as inhibitors of various kinases involved in cancer progression. For instance, a study demonstrated that certain derivatives exhibited potent inhibitory activity against specific cancer-related kinases, suggesting their utility in developing targeted cancer therapies .
1.2 Inhibition of Carbonic Anhydrases
Recent studies have indicated that pyrazolo[1,5-a]pyridine derivatives can serve as effective inhibitors of Carbonic Anhydrases (CAs), which are important therapeutic targets in treating conditions like glaucoma and epilepsy. The binding affinity and selectivity of these compounds for different CA isoforms were evaluated using X-ray crystallography, revealing promising results for drug development .
1.3 Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory properties. Derivatives synthesized from this compound have shown significant activity comparable to established anti-inflammatory drugs, indicating their potential for treating inflammatory diseases .
Organic Synthesis Applications
2.1 Building Blocks in Organic Synthesis
this compound serves as a versatile building block in the synthesis of various heterocyclic compounds. Its sulfonyl chloride group allows for nucleophilic substitution reactions with amines, alcohols, and thiols, leading to the formation of sulfonamides and other derivatives that are valuable in pharmaceutical synthesis .
2.2 Synthesis of Specialty Chemicals
In industrial applications, this compound is utilized in the production of specialty chemicals and agrochemicals. The ability to modify its structure through various chemical reactions makes it a key intermediate in synthesizing complex organic molecules .
Material Science Applications
3.1 Photophysical Properties
Recent research has highlighted the exceptional photophysical properties of pyrazolo[1,5-a]pyridine derivatives, making them suitable candidates for applications in material science. Their ability to form crystals with notable conformational characteristics opens avenues for developing new materials with unique optical properties .
Case Studies
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyridine-5-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The sulfonyl chloride group is particularly reactive, allowing for covalent modification of target proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
Pyrazolo[1,5-a]pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidine derivatives, such as 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide (CAS: 2060045-98-7), replace the pyridine ring with a pyrimidine ring (two nitrogen atoms instead of one). For example, Dinaciclib, a pyrazolo[1,5-a]pyrimidine-based CDK inhibitor, has entered clinical trials for cancer therapy . In contrast, pyrazolo[1,5-a]pyridine-5-sulfonyl chloride’s single nitrogen in the fused ring may reduce polarity, favoring different pharmacokinetic profiles .
Pyrazolo[1,5-a][1,3,5]triazines
Compounds like 2-(dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines () feature a triazine core, which introduces three nitrogen atoms. This modification significantly impacts solubility and bioactivity, as seen in their anticancer activity against specific cell lines. The triazine ring’s electron-deficient nature contrasts with the pyridine core, altering reactivity in nucleophilic substitution reactions .
Functional Group and Positional Isomerism
Sulfonyl Chloride vs. Sulfonamide
- This compound : The sulfonyl chloride group enables facile nucleophilic substitution (e.g., with amines to form sulfonamides). Its reactivity makes it a key precursor in agrochemical and pharmaceutical synthesis .
- 5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide (CAS: 2060045-98-7): The sulfonamide group is less reactive but offers stability and hydrogen-bonding capabilities, often exploited in drug design for target binding .
Positional Isomers
Substituent Effects on Bioactivity
Ester Derivatives
Ethyl 6-methyl-2-p-tolylpyrazolo[1,5-a]pyridine-5-carboxylate () incorporates an ester group, which enhances lipophilicity and may serve as a prodrug. Such derivatives are explored for pharmacological activities, though their mechanisms differ from sulfonyl chloride-based compounds .
Hybrid Heterocycles
Compounds like ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate () merge pyrazolo[1,5-a]pyridine with isoxazole moieties. This hybridization improves antitumor activity by targeting multiple pathways, demonstrating the versatility of the core scaffold in drug design .
Comparative Data Table
Key Research Findings
- Agrochemical Potential: this compound derivatives are explored as pesticide precursors, as seen in related pyrazolo[1,5-a]pyrimidine ethylsulfonyl compounds () .
- Kinase Inhibition : Pyrazolo[1,5-a]pyrimidine cores (e.g., Dinaciclib) demonstrate selective kinase inhibition, suggesting that pyrazolo[1,5-a]pyridine analogs could be optimized for similar targets .
- Anticancer Activity : Hybrid derivatives with isoxazole or triazine moieties show promising growth inhibition in cancer cell lines, highlighting the impact of heterocycle fusion on bioactivity .
Biological Activity
Pyrazolo[1,5-a]pyridine-5-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a bicyclic structure comprising a pyrazole ring fused with a pyridine ring, along with a sulfonyl chloride group. This structural configuration enhances its reactivity and versatility for further chemical modifications.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- PI3K Inhibition : Compounds derived from this scaffold have been identified as inhibitors of phosphoinositide 3-kinases (PI3K), which are critical in regulating cell growth and survival pathways. The inhibition of PI3K can disrupt signaling cascades associated with cancer progression and other diseases .
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes implicated in disease pathways, including DDX3X helicase and p38 kinase. These enzymes are often overexpressed in cancerous tissues .
Biological Activities
The biological activities associated with this compound include:
- Anticancer Activity : Several derivatives have demonstrated significant anticancer properties through selective inhibition of tumor-associated kinases. For instance, compounds have been shown to exhibit selective cytotoxicity against cancer cell lines .
- Antimicrobial Activity : Research indicates that pyrazolo derivatives possess antimicrobial properties against various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis. In vitro studies report minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL for some derivatives .
- Antiviral Activity : The compound has also been evaluated for its antiviral potential, particularly against HIV and other viral pathogens .
Case Studies
Several studies have highlighted the efficacy of pyrazolo[1,5-a]pyridine derivatives:
- Cytotoxicity Studies : A study published in the European Journal of Medicinal Chemistry reported the synthesis of novel pyrazolo derivatives that exhibited significant cytotoxic effects on cancer cell lines. The most active compounds were identified through a series of in vitro assays .
- Inhibition Studies : Research on enzyme inhibition demonstrated that specific analogues could selectively inhibit CK2 kinase with IC50 values in the low micromolar range. Structural modifications enhanced selectivity towards different kinase isoforms .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for Pyrazolo[1,5-a]pyridine-5-sulfonyl chloride, and how do reaction conditions influence regioselectivity?
Q. How is this compound characterized structurally and functionally?
- Methodological Answer : Structural confirmation relies on X-ray crystallography (e.g., bond angles and torsion angles) and multinuclear NMR (¹H, ¹³C, ¹⁵N). Functional groups like sulfonyl chloride are identified via FT-IR (S=O stretching at ~1360 cm⁻¹) and Raman spectroscopy . Purity is assessed using HPLC-MS , while photophysical properties (e.g., fluorescence) are studied via TD-DFT calculations to correlate experimental absorption/emission bands with electronic transitions .
Advanced Research Questions
Q. What experimental challenges arise in optimizing the stability of this compound under varying pH conditions?
Q. How do structural modifications at the 5-sulfonyl chloride position affect biological activity in kinase inhibition studies?
Q. How can contradictory data on the fluorescence properties of Pyrazolo[1,5-a]pyridine derivatives be resolved?
- Methodological Answer : Discrepancies in fluorescence quantum yields (Φ) often stem from solvent polarity effects or aggregation-induced emission (AIE) . For example, compound 4f shows higher ε in THF than in DMSO due to reduced polarity . Use time-resolved spectroscopy to distinguish between intrinsic fluorescence and excimer formation. Additionally, solid-state NMR can clarify crystal packing effects .
Q. What strategies are effective in scaling up this compound synthesis while minimizing hazardous byproducts?
- Methodological Answer : Green chemistry approaches include using ionic liquids (e.g., 2-methyl-imidazolium-oxalate) as recyclable catalysts and PEG-400 as a solvent to reduce waste. For chlorination, SOCl₂ gas scrubbers and continuous flow reactors minimize exposure. Process optimization via DoE (Design of Experiments) improves atom economy from 40% to 53% .
Key Notes for Experimental Design
- Safety : Always use glove boxes for handling sulfonyl chlorides due to their corrosive nature .
- Waste Management : Classify waste as halogenated organic compounds and dispose via certified agencies .
- Data Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to avoid misassignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
